2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide
Description
2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide is a quinoline-derived carbohydrazide compound characterized by a 3-ethoxyphenyl substituent at the 2-position of the quinoline core. Its molecular formula is C₁₈H₁₆N₃O₂, with a molecular weight of 314.34 g/mol (CAS: 524932-92-1) . The ethoxy group (-OCH₂CH₃) introduces electron-donating effects, influencing both physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(3-ethoxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-13-7-5-6-12(10-13)17-11-15(18(22)21-19)14-8-3-4-9-16(14)20-17/h3-11H,2,19H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNQMWDZMAEAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 3-ethoxyaniline with quinoline-4-carboxylic acid hydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or methanol.
Major Products Formed
Scientific Research Applications
2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Positional Isomerism (Ortho, Meta, Para Substitution)
- However, steric hindrance may reduce binding efficiency compared to the meta isomer .
- 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 524932-37-4): The ortho-ethoxy group introduces steric bulk, which may hinder interactions with biological targets like DNA gyrase .
Electron-Withdrawing vs. Electron-Donating Groups
- 2-(4-Bromophenyl)quinoline-4-carbohydrazide: The bromo substituent (electron-withdrawing) increases electrophilicity, enhancing interactions with microbial DNA gyrase. Reported as a potent inhibitor (IC₅₀: <1 µM in some derivatives) .
- 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide (Compound 9o): The methoxy group (electron-donating) reduces melting point (200–202°C vs. 260–262°C for chloro analogs), indicating weaker intermolecular forces .
Table 1: Physicochemical Properties of Selected Compounds
Modifications on the Carbohydrazide Moiety
Hydrazide Functionalization
- PZ-34 [(E)-2-(4-ethoxyphenyl)-N’-(1-(4-(furan-2-carboxamido)phenyl)ethylidene)quinoline-4-carbohydrazide]: Incorporates a furan-amido group, enabling dual activity as a DNA gyrase inhibitor and ABCG2-mediated drug resistance reversal agent .
- N’-((Z)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)allylidene)-2-(4-chlorophenyl)quinoline-4-carbohydrazide (9n): The allylidene group enhances cytotoxicity (IC₅₀: ~5 µM in cancer cells) by promoting apoptosis .
Heterocyclic Hybrids
- 2-(1-Benzofuran-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide: Exhibits antitubercular activity (MIC: 3.5–3.8 µg/mL against E. coli and K. pneumoniae) due to synergistic effects of benzofuran and indole moieties .
Biological Activity
2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives, including this compound, have been studied for various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinoline ring system substituted with an ethoxyphenyl group and a carbohydrazide moiety, which is essential for its biological activity.
Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. The compound this compound was evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays indicated that this compound demonstrated a dose-dependent inhibition of cell proliferation, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 1: Cytotoxic Activity of this compound
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
Antibacterial Activity
The antibacterial potential of quinoline derivatives has been widely documented. In a study focusing on this compound, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has shown potential anti-inflammatory effects. Experimental models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with this compound.
Table 3: Anti-inflammatory Effects of this compound
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Treated | 80 | 120 |
Case Studies
A case study involving the synthesis and biological evaluation of various quinoline derivatives highlighted the promising activity of compounds similar to this compound. Researchers employed molecular docking studies to elucidate the binding interactions with target proteins involved in cancer progression and inflammation pathways, supporting the observed biological activities.
Q & A
Q. What synthetic strategies are employed for preparing 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide derivatives in antimicrobial research?
Methodological Answer: The synthesis typically involves two key steps:
Ester-to-Hydrazide Conversion : Reacting a quinoline-4-carboxylate ester (e.g., ethyl 2-(3-ethoxyphenyl)quinoline-4-carboxylate) with excess hydrazine hydrate (80–100%) in ethanol under reflux (6–8 hours). This yields the carbohydrazide intermediate .
Derivatization : Condensing the hydrazide with aromatic aldehydes or acyl chlorides. For example:
Q. Table 1: Representative Reaction Conditions
Q. How is structural characterization performed for this compound derivatives?
Methodological Answer: Key spectroscopic techniques include:
- ¹H NMR : Signals for the quinoline protons (δ 7.5–9.0 ppm), hydrazide NH (δ 9.5–10.5 ppm), and ethoxy group (δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and C=N (1590–1620 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) consistent with calculated molecular weights (e.g., m/z 336 for C₁₈H₁₇N₃O₂) .
Example ¹H NMR Data (from ):
- Quinoline H-3: δ 8.85 (s, 1H)
- Ethoxy CH₂: δ 4.12 (q, J = 7.0 Hz, 2H)
- Aromatic protons: δ 6.9–8.3 (m, 8H)
Q. What in vitro assays evaluate the anticancer potential of quinoline-4-carbohydrazide derivatives?
Methodological Answer: Common assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values are calculated after 48–72 hours of exposure .
- DNA Gyrase Inhibition : Measuring IC₅₀ via supercoiling assays (e.g., using E. coli DNA gyrase) .
- Antimicrobial Activity : Broth microdilution to determine MIC against S. aureus or E. coli .
Q. Table 2: Biological Activity Data
| Derivative | IC₅₀ (μM, MCF-7) | MIC (μg/mL, S. aureus) | Reference |
|---|---|---|---|
| 2-(4-Bromophenyl)-deriv | 12.5 | 8.0 | |
| Schiff base analogue | 18.7 | 16.0 |
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis under varying catalytic conditions?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Compare acetic acid (proton donor) vs. Na₂CO₃ (base) for Schiff base formation. Acetic acid typically gives higher yields (75%) due to enhanced imine formation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve acylation yields but may require longer reaction times .
- Temperature Control : Reflux (80–90°C) vs. room temperature. Higher temperatures reduce reaction time but may degrade heat-sensitive substituents .
Q. Table 3: Catalyst Comparison
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Glacial AcOH | Ethanol | 75 | |
| Na₂CO₃ | DMF | 40 |
Q. What computational approaches elucidate SAR for quinoline-4-carbohydrazides as EGFR inhibitors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes in the EGFR kinase domain (PDB: 1M17). Focus on hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess complex stability. Analyze RMSD and ligand-protein interaction fingerprints .
- QSAR Models : Develop 2D descriptors (e.g., LogP, topological polar surface area) to correlate with IC₅₀ values .
Key Finding : Derivatives with electron-withdrawing groups (e.g., Br, Cl) at the phenyl ring show stronger EGFR binding (ΔG = −9.2 kcal/mol) .
Q. How should conflicting data between antimicrobial and cytotoxicity assays be resolved?
Methodological Answer:
- Selectivity Index (SI) : Calculate SI = IC₅₀ (normal cells)/IC₅₀ (cancer cells). A low SI (<1) indicates non-selective toxicity .
- Mechanistic Studies : Perform comet assays to check DNA damage or flow cytometry for apoptosis induction. Contradictions may arise from off-target effects .
- Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–50 μM) to identify sub-toxic antimicrobial thresholds .
Example : A derivative with IC₅₀ = 15 μM (MCF-7) and MIC = 8 μg/mL (S. aureus) may require structural tweaks (e.g., reducing lipophilicity) to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
